molecular formula C17H13N3O4 B444497 (2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide

(2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide

Cat. No.: B444497
M. Wt: 323.3g/mol
InChI Key: RUOPBMRBMAEHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3-nitrobenzaldehyde with benzylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the desired chromene derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Sodium methoxide, methanol.

Major Products Formed

Scientific Research Applications

(2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Highlighting Uniqueness

(2Z)-2-(benzylimino)-6-nitro-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzylimino and nitro groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.3g/mol

IUPAC Name

2-benzylimino-6-nitrochromene-3-carboxamide

InChI

InChI=1S/C17H13N3O4/c18-16(21)14-9-12-8-13(20(22)23)6-7-15(12)24-17(14)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,21)

InChI Key

RUOPBMRBMAEHKT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N

Canonical SMILES

C1=CC=C(C=C1)CN=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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